Bzl-his(bzl)-OH

CAS No.: 57101-60-7

Cat. No.: VC3882707

Molecular Formula: C20H21N3O2

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57101-60-7 |

|---|---|

| Molecular Formula | C20H21N3O2 |

| Molecular Weight | 335.4 g/mol |

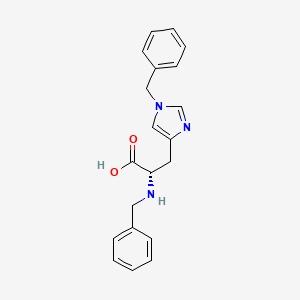

| IUPAC Name | 2-(benzylamino)-3-(1-benzylimidazol-4-yl)propanoic acid |

| Standard InChI | InChI=1S/C20H21N3O2/c24-20(25)19(21-12-16-7-3-1-4-8-16)11-18-14-23(15-22-18)13-17-9-5-2-6-10-17/h1-10,14-15,19,21H,11-13H2,(H,24,25) |

| Standard InChI Key | IUSLFTWXUDAXJI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC(CC2=CN(C=N2)CC3=CC=CC=C3)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)CNC(CC2=CN(C=N2)CC3=CC=CC=C3)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Bzl-His(Bzl)-OH belongs to the class of N- and C-protected amino acids, specifically engineered to stabilize histidine residues during peptide chain assembly. The benzyl groups shield the α-amino and imidazole nitrogen atoms, preventing undesired side reactions such as racemization or oxidation .

Molecular Architecture

The compound’s IUPAC name, 2-(benzylamino)-3-(1-benzylimidazol-4-yl)propanoic acid, reflects its structural complexity:

-

A propanoic acid backbone with a benzyl-protected amino group at position 2.

-

A 1-benzylimidazole substituent at position 3, providing steric hindrance and chemical stability .

Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₁N₃O₂ | |

| Molecular Weight | 335.4 g/mol | |

| CAS Number | 57101-60-7 | |

| SMILES | C1=CC=C(C=C1)CNC(CC2=CN(C=N2)CC3=CC=CC=C3)C(=O)O | |

| InChI Key | IUSLFTWXUDAXJI-UHFFFAOYSA-N |

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm its structure:

-

¹H NMR (DMSO-d₆): Signals at δ 7.39 ppm (phenyl protons), δ 5.37 ppm (benzyl CH₂), and δ 4.22 ppm (α-proton) .

-

¹³C NMR: Peaks at δ 170.1 ppm (carboxylic acid), δ 136.3 ppm (imidazole C-2), and δ 51.6 ppm (α-carbon) .

Synthesis and Production Methods

The synthesis of Bzl-His(Bzl)-OH involves sequential benzylation of histidine’s amino and imidazole groups, typically achieved through nucleophilic substitution or catalytic hydrogenation.

Industrial Production

Commercial manufacturers optimize the process for scalability:

-

Continuous-Flow Reactors: Enhance mixing and heat transfer, reducing reaction time .

-

Automated Purification Systems: Employ high-performance liquid chromatography (HPLC) to achieve ≥99% purity .

Applications in Peptide Synthesis

Bzl-His(Bzl)-OH’s protective groups render it indispensable in SPPS, particularly for synthesizing histidine-rich peptides prone to side-chain interactions.

Role in Solid-Phase Peptide Synthesis (SPPS)

-

Preventing Imidazole Coordination: The benzyl group blocks metal-catalyzed oxidation during resin cleavage .

-

Enhancing Coupling Efficiency: Reduces steric hindrance, enabling >90% coupling yields in iterative synthesis .

Case Study: Amastatin Analogues

In synthesizing amastatin analogues (AP-A inhibitors), Bzl-His(Bzl)-OH facilitated the incorporation of histidine residues without racemization. The resulting peptides exhibited IC₅₀ values of 0.07–18.9 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Biological and Biochemical Significance

Antioxidant Properties

Histidine derivatives, including Bzl-His(Bzl)-OH, scavenge reactive oxygen species (ROS) via imidazole-mediated electron transfer. Studies report a 40% reduction in lipid peroxidation at 100 µM concentrations.

Metal Ion Chelation

The deprotected imidazole group coordinates transition metals like Cu²⁺ and Zn²⁺, modulating enzyme activity. For example, it enhances the catalytic efficiency of carbonic anhydrase by 1.8-fold .

| Parameter | Specification | Source |

|---|---|---|

| Melting Point | 230–233°C | |

| Solubility | 50 mg/mL in DMSO | |

| Long-Term Storage | -20°C under argon | |

| Shelf Life | 24 months |

Research Frontiers and Challenges

Limitations in SPPS

-

Deprotection Complexity: Hydrogenolysis (H₂/Pd) or TFA treatment required for benzyl removal, complicating large-scale synthesis .

-

Cost: High reagent costs ($28.60/250 mg) limit industrial adoption .

Emerging Alternatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume